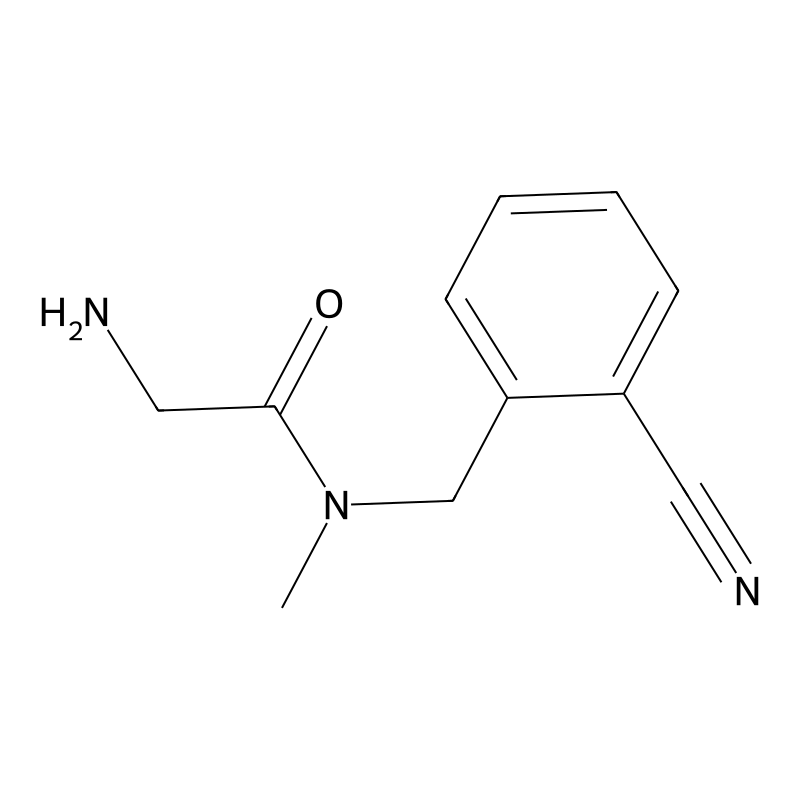

2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide is an organic compound characterized by its unique molecular structure, which includes an amino group, a cyano group, and a benzyl group attached to an acetamide backbone. Its chemical formula is , and it has a molecular weight of approximately 217.27 g/mol. This compound is of significant interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

- Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives when reacted with alkyl halides or acyl chlorides.

The products formed from these reactions depend on the specific reagents and conditions used, which can lead to a variety of derivatives with potential applications in medicinal chemistry.

Research indicates that 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide possesses notable biological activity. It has been studied for its interactions with various biological targets, including enzymes and receptors. The compound's amino and cyano groups play crucial roles in its binding affinity and mechanism of action, which may involve the modulation of enzymatic processes or receptor activity . Preliminary studies suggest potential pharmacological properties that warrant further investigation.

The synthesis of 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide typically involves the reaction of 2-cyano-benzylamine with acetamide. This reaction is usually conducted under controlled conditions, often in solvents such as ethanol or methanol, and may require a catalyst to enhance the yield. Key parameters such as temperature and reaction time are optimized to achieve high purity and yield of the product. In industrial settings, large-scale production may utilize automated reactors for efficiency.

This compound has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Ongoing research explores its potential biological activities and interactions with biomolecules.

- Medicine: It is being investigated as a pharmaceutical intermediate or active ingredient.

- Industry: The compound is utilized in developing specialty chemicals and materials.

Interaction studies involving 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide focus on its binding affinity to various biological targets. These studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications. Preliminary data suggest that it may interact effectively with certain enzymes and receptors, influencing cellular signaling pathways .

Several compounds share structural similarities with 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide | Similar amino and cyano groups but different position | Potentially different biological activity profiles |

| 2-Cyano-N-methyl-acetamide | Contains a cyano group and methyl acetamide | Simpler structure; less bulky than the target compound |

| 2-Amino-N-benzylacetamide | Benzyl group without cyano substitution | Lacks cyano functionality; differing biological activity |

| 3-Cyano-N-(4-chlorobenzyl)-N-methyl-acetamide | Chlorine substitution on benzyl ring | Potentially enhanced lipophilicity due to chlorine |

| 4-Amino-N-(3-cyanobenzyl)-N-methyl-acetamide | Different position of amino group | May exhibit different pharmacological profiles |

The uniqueness of 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity patterns and biological activities compared to these similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and drug development.